molecular formula C30H39S+ B12091343 tris(4-tert-butylphenyl)sulfanium CAS No. 91815-56-4

tris(4-tert-butylphenyl)sulfanium

Cat. No.: B12091343
CAS No.: 91815-56-4
M. Wt: 431.7 g/mol
InChI Key: ZMOJTPABCOWEOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-tert-butylphenyl)sulfanium can be synthesized through various chemical reactions involving tert-butylphenyl derivatives. One common method involves the reaction of tert-butylphenyl sulfide with a suitable sulfonating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(4-tert-butylphenyl)sulfanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism by which tris(4-tert-butylphenyl)sulfanium exerts its effects involves the generation of acid upon exposure to light. The molecular targets and pathways involved include the activation of polymerization reactions and the modulation of pH in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-tert-butylphenyl)sulfanium is unique due to its high thermal stability and efficiency in generating acid upon light exposure. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other sulfonium compounds .

Properties

CAS No.

91815-56-4

Molecular Formula

C30H39S+

Molecular Weight

431.7 g/mol

IUPAC Name

tris(4-tert-butylphenyl)sulfanium

InChI

InChI=1S/C30H39S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/q+1

InChI Key

ZMOJTPABCOWEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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